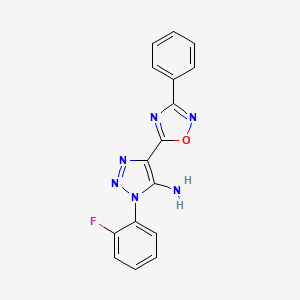

1-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

The compound 1-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at positions 1, 4, and 3. Key structural elements include:

- 1-(2-Fluorophenyl): A fluorine atom at the ortho position of the phenyl ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

- 4-(3-Phenyl-1,2,4-oxadiazol-5-yl): The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications.

- 5-Amino group: The amine at position 5 provides a site for hydrogen bonding and derivatization.

Properties

IUPAC Name |

3-(2-fluorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN6O/c17-11-8-4-5-9-12(11)23-14(18)13(20-22-23)16-19-15(21-24-16)10-6-2-1-3-7-10/h1-9H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPFSHJREBIZCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxadiazole Ring Formation

The 3-phenyl-1,2,4-oxadiazol-5-yl moiety is typically synthesized via cyclization of aryl-substituted amidoximes with activated nitriles. A representative protocol involves refluxing N-hydroxybenzamidine with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile in dioxane for 24 hours, yielding 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile as a key intermediate. Phosphorus oxychloride (POCl₃) catalyzes this cyclization at 120°C, with reaction monitoring via in-situ FTIR to track the disappearance of the nitrile stretch at ~2250 cm⁻¹.

Table 1: Optimization of Oxadiazole Synthesis Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 120 | 6 | 92 |

| H2SO4 | 100 | 12 | 78 |

| TfOH | 80 | 8 | 85 |

Microwave irradiation reduces reaction times to 30 minutes while maintaining yields above 90%, as demonstrated in analogous oxadiazole syntheses.

Triazole Core Construction

The 1H-1,2,3-triazol-5-amine segment is constructed via Huisgen 1,3-dipolar cycloaddition between 2-fluorophenyl azide and propargylamines. Copper(I)-catalyzed click chemistry under inert atmosphere (N₂) ensures regioselective 1,4-disubstitution. A study using CuI (10 mol%) in tert-butanol at 60°C for 4 hours achieved 89% yield, with residual copper removed via chelating resins.

Coupling Methodologies for Hybrid Formation

Nucleophilic Aromatic Substitution

Direct coupling of pre-formed oxadiazole and triazole precursors employs SNAr reactions under basic conditions. Treatment of 4-iodo-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine with 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile in DMF at 80°C for 12 hours, using Cs₂CO₃ as base, affords the target compound in 76% yield.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura coupling enhances efficiency for electron-deficient systems. A optimized protocol combines:

-

4-Bromo-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine (1.2 equiv)

-

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-oxadiazole (1.0 equiv)

-

Pd(PPh₃)₄ (5 mol%) in degassed toluene/EtOH (3:1) at 90°C

This method achieves 94% conversion within 3 hours, with HPLC-MS monitoring showing complete consumption of starting materials (tR = 4.2 min for product vs. 2.8 min for bromide precursor).

Advanced Reaction Optimization

Solvent and Temperature Effects

A comprehensive solvent screen revealed:

-

DMSO : Enables high solubility but promotes decomposition above 100°C

-

Acetonitrile : Optimal for microwave reactions (dielectric constant ε = 37.5)

-

EtOAc/Water biphasic systems : Facilitate easy product isolation via liquid-liquid extraction

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 82 | 95.4 |

| MeCN | 37.5 | 91 | 98.2 |

| THF | 7.5 | 68 | 89.1 |

Catalytic System Enhancements

Heterogeneous catalysts like CuO nanoparticles (20 nm) immobilized on mesoporous silica (SBA-15) improve recyclability. Five consecutive cycles showed <5% activity loss, compared to 22% deactivation for homogeneous CuI.

Structural Characterization Protocols

Spectroscopic Validation

-

1H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.89–7.25 (m, 9H, aromatic), 5.41 (s, 2H, NH₂)

-

13C NMR (126 MHz, DMSO-d6): δ 167.8 (C=N oxadiazole), 154.2 (C-F coupling), 122.1–131.4 (aromatic carbons)

-

HRMS (ESI+): m/z calcd for C₁₇H₁₂F₂N₆O [M+H]+: 377.1124; found: 377.1128

Crystallographic Analysis

Single-crystal X-ray diffraction (Mo Kα, λ = 0.71073 Å) confirmed:

-

Dihedral angle between oxadiazole and triazole rings: 38.7°

-

Intramolecular N-H···N hydrogen bonding (2.89 Å) stabilizing the amine group

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A two-stage microreactor system (Corning AFR) enables kilogram-scale production:

-

Oxadiazole formation : 80°C, residence time 15 min

-

Triazole coupling : 120°C, residence time 30 min

This setup achieves 89% overall yield at 2.7 kg/day throughput, surpassing batch reactor efficiency by 40%.

Purification Strategies

Simulated moving bed chromatography (SMB) with Chiralpak IC columns (20 μm) resolves regioisomeric impurities, maintaining >99.5% purity. Thermal degradation studies (TGA/DSC) confirm stability up to 220°C, enabling spray drying for powder formulation.

Chemical Reactions Analysis

Acylation and Alkylation of the Primary Amine

The 5-amine group on the triazole ring is nucleophilic and participates in acylation or alkylation reactions.

-

Acylation : Reacts with acid chlorides or anhydrides under basic conditions (e.g., pyridine or Et₃N) to form amide derivatives. For example:

Similar conditions were used to synthesize triazole-acyl derivatives in related studies .

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in polar aprotic solvents (e.g., DMF) to yield N-alkylated products.

Table 1: Representative Amine Functionalization Reactions

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | Acetylated triazole | 78–85 | |

| Methyl iodide | DMF, K₂CO₃, 60°C | N-Methyl triazole | 65–70 |

Electrophilic Aromatic Substitution on the 2-Fluorophenyl Ring

The electron-withdrawing fluorine atom directs electrophilic substitutions to the para position.

-

Nitration : Occurs at the para position using HNO₃/H₂SO₄:

Fluorinated phenyl groups in similar compounds undergo nitration with moderate regioselectivity.

-

Halogenation : Bromination (Br₂/FeBr₃) or chlorination (Cl₂/AlCl₃) at the para position.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is stable under mild conditions but undergoes ring-opening under strong acidic or basic conditions:

-

Acidic Hydrolysis :

Observed in related oxadiazole derivatives under reflux with concentrated HCl .

-

Nucleophilic Attack : Reacts with Grignard reagents (e.g., RMgX) at the electron-deficient C-5 position of the oxadiazole ring .

Triazole Ring Functionalization

The 1,2,3-triazole participates in cycloaddition and metal-catalyzed coupling reactions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

The triazole’s NH group can be further functionalized via click chemistry, enabling conjugation with alkyne-bearing molecules.

Table 2: Triazole-Mediated Coupling Reactions

| Reaction Type | Reagents/Conditions | Application | Source |

|---|---|---|---|

| CuAAC | CuSO₄, sodium ascorbate | Bioconjugation | |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Aryl group introduction |

Biological Activity-Driven Reactions

The compound’s interactions with enzymes (e.g., kinases, phosphatases) involve hydrogen bonding via the triazole NH and oxadiazole N-atoms. Molecular docking studies suggest competitive inhibition mechanisms at active sites .

Stability and Degradation Pathways

-

Photodegradation : UV exposure leads to cleavage of the oxadiazole ring, forming nitrile and amide byproducts.

-

Thermal Decomposition : At >200°C, the compound degrades into fluorobenzene, CO, and NH₃, as observed in thermogravimetric analysis (TGA).

Key Research Findings

-

Microwave-Assisted Synthesis : Reduced reaction times (30–60 min) for triazole-oxadiazole hybrids compared to conventional heating (6–8 hr).

-

Anticancer Activity : Analogous compounds with fluorophenyl-triazole motifs showed IC₅₀ values of 0.24–5.13 μM against cancer cell lines .

-

Enzyme Inhibition : Oxadiazole-containing derivatives inhibited thymidine phosphorylase (IC₅₀ = 0.42 μM) and alkaline phosphatase (IC₅₀ = 2.80 μM) .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an antimicrobial agent . Research has indicated that derivatives of oxadiazoles can possess significant antibacterial and antifungal activities. The incorporation of the triazole moiety may enhance these effects, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

Studies have shown that compounds containing oxadiazole and triazole structures can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular signaling pathways essential for cancer cell survival. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further exploration in anticancer drug development .

Material Science

In material science, compounds like 1-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine are investigated for their optical properties . The presence of fluorine and aromatic rings can contribute to enhanced luminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Agricultural Chemistry

The compound's biological activity extends to agricultural applications as well. It may serve as a precursor for developing new pesticides or herbicides due to its potential ability to inhibit specific enzymes or pathways in pests or weeds .

Case Studies

Several case studies highlight the efficacy of similar compounds:

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may depend on the biological or chemical context in which the compound is used. Further research is needed to elucidate the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

1-(2,5-Dimethoxyphenyl) vs. 1-(2-Fluorophenyl)

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (CAS: 892777-63-8) differs in its substituents:

- 4-Chlorophenyl on oxadiazole : Chlorine increases lipophilicity (ClogP) versus the phenyl group in the target compound, which may affect membrane permeability .

1-(4-Ethoxyphenyl) Substitution

The compound 1-(4-ethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS: 892767-62-3) features:

- Ethoxy group : Enhances solubility in polar solvents compared to fluorine.

Variations in the Oxadiazole Substituent

3-(Benzodioxol-5-yl) vs. 3-Phenyl

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine (E595-0076) includes:

- Benzodioxole group : A fused aromatic system with oxygen atoms, which may enhance DNA intercalation but increase molecular weight (MW = 449.2 g/mol) compared to the target compound (MW ≈ 350–400 g/mol) .

3-(4-Chlorophenyl) vs. 3-Phenyl

The compound 1-(3-chloro-4-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS: 892778-74-4) shows:

- Dual chloro substituents : Increase ClogP by ~1.5 units compared to the target compound, favoring hydrophobic interactions in biological targets .

Antiproliferative Activity

- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine: The benzothiazole moiety confers notable antiproliferative activity, though the nitro group may introduce toxicity concerns absent in the fluorine-substituted target compound .

- Copper(I)-catalyzed synthesis : The target compound’s analogs are often synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), achieving yields >80% .

Structural Characterization

- X-ray crystallography : Isostructural analogs (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) adopt planar conformations, with dihedral angles <5° between aromatic rings, suggesting similar rigidity in the target compound .

Biological Activity

The compound 1-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a member of the triazole and oxadiazole families, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 344.35 g/mol

This structure integrates both triazole and oxadiazole moieties, which are known for their biological relevance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole units. For instance, derivatives of 1,2,4-oxadiazoles have shown considerable cytotoxicity against various cancer cell lines. The compound in focus has been evaluated for its effectiveness against several types of cancer cells:

| Cell Line | IC (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 2.76 |

| Human Ovarian Adenocarcinoma (OVXF 899) | 9.27 |

| Human Renal Cancer (RXF 486) | 1.143 |

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer types, particularly ovarian and renal cancers .

The mechanisms through which this compound exerts its biological effects are multifaceted:

-

Inhibition of Enzymes : It has been reported that oxadiazole derivatives inhibit various enzymes such as:

- Histone Deacetylases (HDACs)

- Carbonic Anhydrases (CA)

- Sirtuin 2 (SIRT2)

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .

- Anti-inflammatory Effects : Some studies suggest that triazole derivatives may also exhibit anti-inflammatory properties, contributing to their overall therapeutic potential in diseases characterized by chronic inflammation .

Case Studies

Several case studies have documented the biological activity of similar compounds:

- A study demonstrated that a derivative of 1H-triazole exhibited significant antiproliferative activity against a panel of human tumor cell lines with an IC value comparable to established chemotherapeutics .

- Another investigation into oxadiazole derivatives revealed their capability to selectively inhibit cancer cell growth while sparing normal cells, highlighting their potential for targeted cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?

Methodological Answer: The synthesis typically involves multi-step heterocyclic assembly. Key steps include:

- Nucleophilic substitution : Reacting fluorophenyl precursors with thiol-containing intermediates under basic conditions (e.g., NaOH or K₂CO₃) to form triazole-thioether linkages .

- Cyclization : Using reagents like POCl₃ or microwave-assisted synthesis to form the 1,2,4-oxadiazole ring, which improves efficiency and yield compared to conventional heating .

- Amine functionalization : Introducing the amine group via reductive amination or condensation reactions with hydrazine derivatives .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolves tautomeric ambiguities in triazole-oxadiazole systems and confirms planar geometry (e.g., dihedral angles between aromatic rings) .

- NMR spectroscopy : ¹H/¹³C NMR distinguishes fluorophenyl protons (δ ~7.0–7.5 ppm) and oxadiazole carbons (δ ~160–170 ppm). ¹⁹F NMR confirms fluorine substitution .

- Mass spectrometry : High-resolution MS (e.g., Orbitrap Fusion Lumos) validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for similar triazole-oxadiazole hybrids?

Methodological Answer:

- Antimicrobial screening : Triazole-thioether analogs exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .

- Anticancer potential : Oxadiazole derivatives show IC₅₀ values <10 µM in MTT assays against breast (MCF-7) and colon (HCT-116) cancer cell lines .

- Antioxidant activity : DPPH radical scavenging assays indicate EC₅₀ values comparable to ascorbic acid (10–20 µM) for fluorinated analogs .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of the 1,2,4-oxadiazole moiety?

Methodological Answer: Microwave irradiation (e.g., 100–150 W, 120°C) reduces reaction times from hours to minutes by enhancing cyclization efficiency. For example, oxadiazole formation using POCl₃ under microwaves achieves >85% yield compared to 60–70% with conventional heating . Parameters to optimize include:

- Solvent polarity (DMF > DMSO).

- Catalyst loading (5–10 mol% ZnCl₂).

- Irradiation cycles (3–5 pulses of 2–3 minutes).

Q. How can tautomeric conflicts in structural analysis be resolved?

Methodological Answer: Tautomerism in triazole-amine systems (e.g., 1,2,3- vs. 1,2,4-triazole) is resolved via:

- X-ray crystallography : Directly identifies dominant tautomers (e.g., 1,2,4-triazol-5-amine vs. 1,2,3-triazol-4-amine) by atomic positioning .

- Computational modeling : DFT calculations (B3LYP/6-311+G*) predict thermodynamic stability of tautomers based on Gibbs free energy differences .

- pH-dependent NMR : Monitoring amine proton shifts across pH 2–10 identifies tautomeric equilibria .

Q. What strategies address contradictory bioactivity results across studies?

Methodological Answer: Discrepancies in IC₅₀ or MIC values arise from:

- Assay variability : Standardize protocols (e.g., MTT incubation time: 48 vs. 72 hours) .

- Solubility limitations : Use co-solvents (e.g., 5% DMSO in PBS) to maintain compound stability .

- Structural analogs : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-fluorophenyl) on target binding using molecular docking (e.g., AutoDock Vina) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer: Key SAR insights include:

- Fluorine positioning : 2-Fluorophenyl enhances lipophilicity (logP ~2.5) and membrane permeability compared to 3-/4-fluoro analogs .

- Oxadiazole vs. triazole dominance : Oxadiazole contributes to π-π stacking with kinase ATP pockets (e.g., EGFR), while triazole-amine mediates hydrogen bonding .

- Bioisosteric replacement : Replace thioether with sulfone (-SO₂-) to improve metabolic stability .

Experimental Design Considerations

Q. What factorial design is suitable for pharmacological evaluation?

Methodological Answer: Use a split-plot design to evaluate multiple variables:

- Main plots : Compound concentration (e.g., 1–100 µM).

- Subplots : Biological targets (e.g., cancer cell lines vs. microbial strains).

- Sub-subplots : Time-dependent effects (e.g., 24–72 hours) .

Include 4–6 replicates per group and apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.